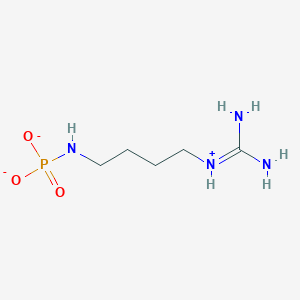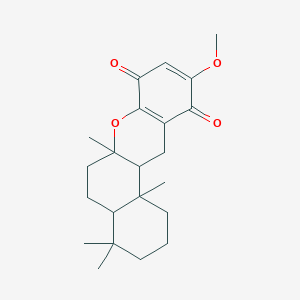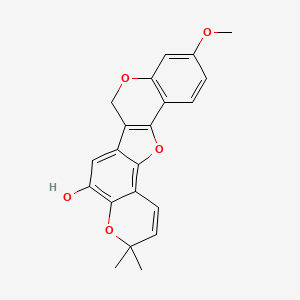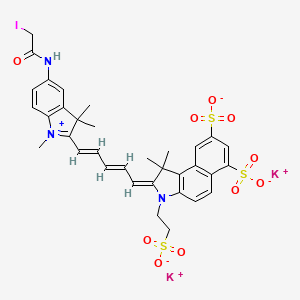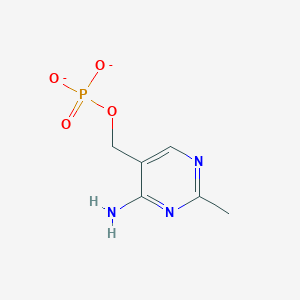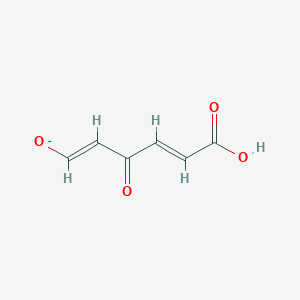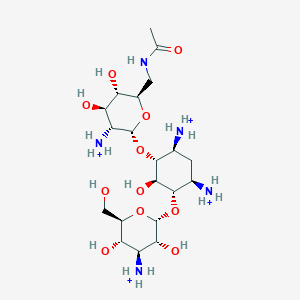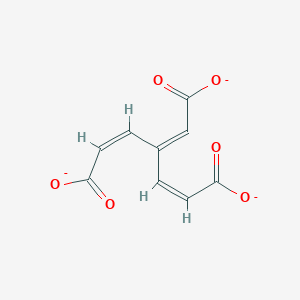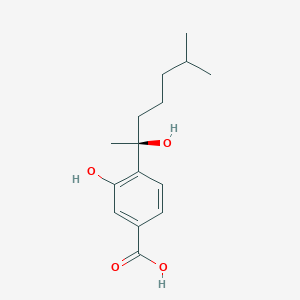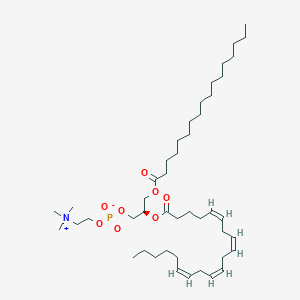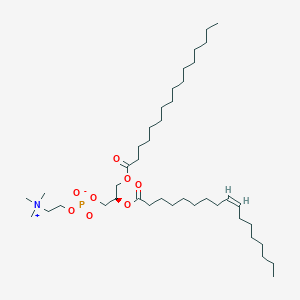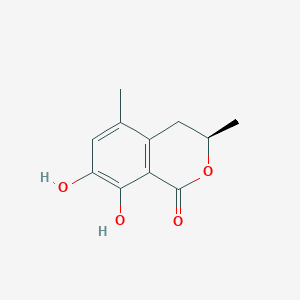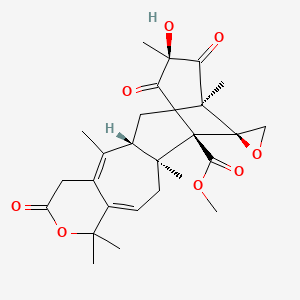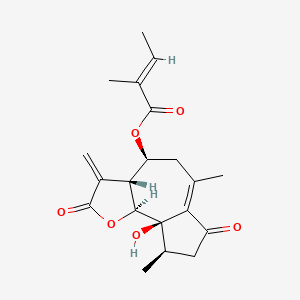
Isopyrazam, anti-(+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-(1R,4S,9S)-isopyrazam is a 3-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamide that is the anti-(1R,4S,9S)-diastereomer of isopyrazam. It is an enantiomer of an anti-(1S,4R,9R)-isopyrazam.
Wissenschaftliche Forschungsanwendungen
1. Baseline Sensitivity and Control Efficacy in Agriculture
Isopyrazam, a broad-spectrum succinate dehydrogenase inhibitor fungicide, exhibits significant control efficacy in agriculture. A study by Song et al. (2016) demonstrated its effectiveness against Botrytis cinerea in strawberries, showing high baseline sensitivity and control efficacy in field trials on leaves and fruit (Song et al., 2016).
2. Impact on Aquatic Organisms
Yao et al. (2018) investigated the ecological risks of isopyrazam, particularly its impact on the embryonic development of zebrafish. The study highlighted developmental abnormalities and mortality at higher concentrations, suggesting potential environmental risks for aquatic organisms (Yao et al., 2018).
3. Application in Controlling Powdery Mildew
He et al. (2017) found that isopyrazam was highly effective against Podosphaera xanthii, the causal agent of cucumber powdery mildew. The study showed that isopyrazam has both protective and curative activity, with significant translocation and persistence in cucumber plants (He et al., 2017).
4. Biodegradation Evaluation
Ahmad and Gul (2020) explored the biodegradation of isopyrazam using soil-isolated microbes. The study provided insights into the effectiveness of various fungal and bacterial strains in degrading isopyrazam, offering strategies for environmentally friendly bioremediation (Ahmad & Gul, 2020).
5. Environmental Fate and Degradation
Gul et al. (2021) examined the ecological fate of isopyrazam in different soil matrices. The research focused on its behavior in terms of adsorption, desorption, and degradation, providing vital information on its environmental impact and degradation pathways (Gul et al., 2021).
6. Analytical Method Development for Residue Analysis
Kim et al. (2013) developed an analytical method for determining isopyrazam residues in agricultural products, highlighting its importance in ensuring food safety and regulatory compliance (Kim et al., 2013).
7. Risk Assessment in Agricultural Use
Sverdrup et al. (2022) conducted a risk assessment of the fungicide Bontima, containing isopyrazam, focusing on its fate, behavior in the environment, and ecotoxicological risks. The study highlights the persistence and potential environmental risks associated with isopyrazam use in agriculture (Sverdrup et al., 2022).
Eigenschaften
CAS-Nummer |
683777-14-2 |
|---|---|
Produktname |
Isopyrazam, anti-(+/-)- |
Molekularformel |
C20H23F2N3O |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1-methyl-N-[(1S,8R,11S)-11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)/t12-,13-,16-/m0/s1 |
InChI-Schlüssel |
XTDZGXBTXBEZDN-XEZPLFJOSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@H]2CC[C@@H]1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |
SMILES |
CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |
Kanonische SMILES |
CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



